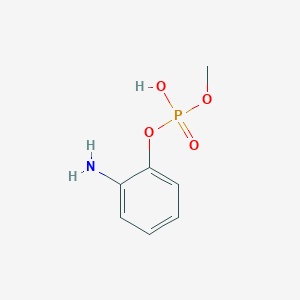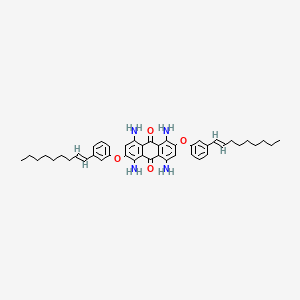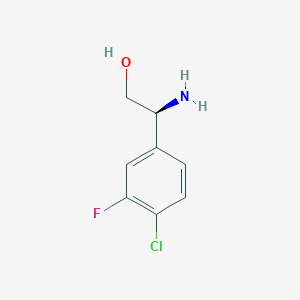
(S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. The presence of both amino and hydroxyl functional groups, along with the chiral center, makes it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 4-chloro-3-fluoroacetophenone using chiral catalysts or biocatalysts such as alcohol dehydrogenases. The reaction conditions often include mild temperatures and the presence of a cofactor like NADH or NADPH to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of immobilized enzymes to enhance the efficiency and yield of the reaction. The use of continuous flow reactors and optimized reaction conditions can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: 4-chloro-3-fluoroacetophenone or 4-chloro-3-fluorobenzaldehyde.
Reduction: 4-chloro-3-fluoroaniline or 4-chloro-3-fluorobenzyl alcohol.
Substitution: Various N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with its targets, modulating their activity. The chiral nature of the compound also plays a crucial role in its specificity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-Amino-2-(4-chlorophenyl)ethanol
- (S)-2-Amino-2-(3-fluorophenyl)ethanol
- (S)-2-Amino-2-(4-chloro-3-methylphenyl)ethanol
Uniqueness
(S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its reactivity and interactions with biological targets. This dual substitution pattern can enhance its potency and selectivity compared to similar compounds with only one halogen substituent.
Propiedades
Fórmula molecular |
C8H9ClFNO |
|---|---|
Peso molecular |
189.61 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Clave InChI |
BLNCONOUQXEUCP-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H](CO)N)F)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(CO)N)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


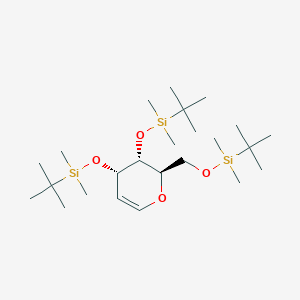
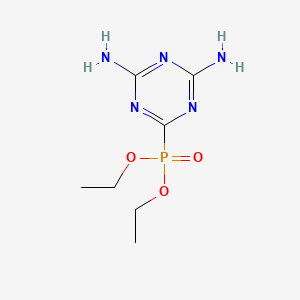
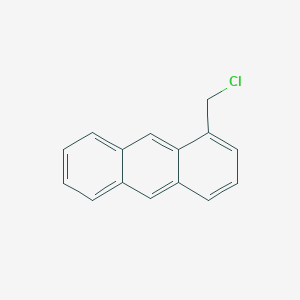
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
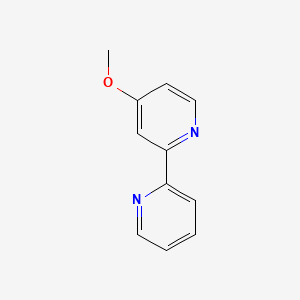

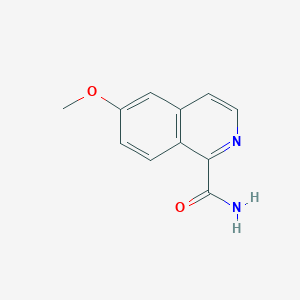
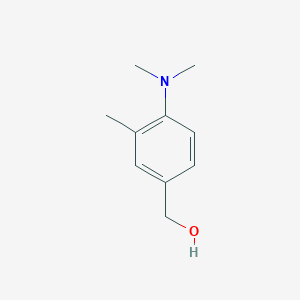
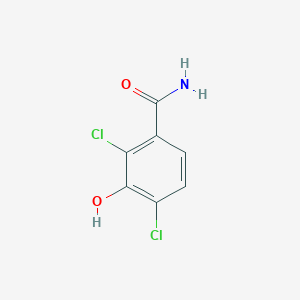
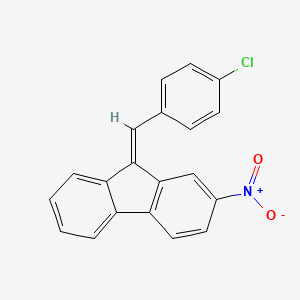
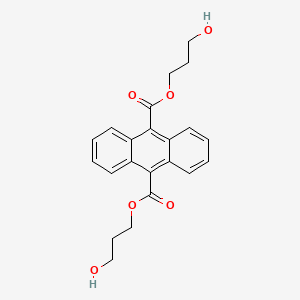
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
